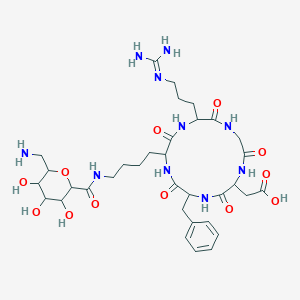
Cobimetinib (racemate)
Descripción general
Descripción
Cobimetinib (racemate) is a useful research compound. Its molecular formula is C21H21F3IN3O2 and its molecular weight is 531.3. The purity is usually 95%.
BenchChem offers high-quality Cobimetinib (racemate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cobimetinib (racemate) including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Brain Penetration and Pharmacodynamic Activity
Cobimetinib, a MEK inhibitor, has shown significant applications in the context of brain penetration and pharmacodynamic activity. A study by Choo et al. (2014) revealed that cobimetinib is a substrate of P-glycoprotein (P-gp) but not of breast cancer resistance protein (Bcrp1). This finding is crucial for its pharmacokinetics and effectiveness in treating brain tumors or metastases. The study highlighted the implications of efflux on cobimetinib's brain penetration and target modulation, demonstrating its potential in treating patients with brain tumors or metastases (Choo et al., 2014).
Efficacy in Osteosarcoma Models
Cobimetinib's potential in treating osteosarcoma has been investigated due to the limited effectiveness and high toxicity of current treatments. Ma et al. (2020) reported that cobimetinib potently inhibited growth and survival of osteosarcoma cells and had anti-metastasis activity. Notably, the study highlighted the clinical achievability of effective concentrations of cobimetinib, suggesting its potential as a valuable addition to osteosarcoma treatment (Ma, Xu, & Xu, 2020).
Pharmacokinetics in Patients with Solid Tumors
Han et al. (2015) conducted a study to characterize cobimetinib pharmacokinetics in patients with various solid tumors. This study is significant as it evaluated the impact of different clinically relevant covariates on cobimetinib pharmacokinetics, offering insights into its effectiveness and dosing implications in cancer treatment (Han et al., 2015).
Absorption, Metabolism, and Excretion in Healthy Subjects
Choo et al. (2013) investigated cobimetinib's human absorption, metabolism, and routes of excretion, as well as the contribution of intestinal metabolism to its oral clearance. This study is crucial in understanding the pharmacological behavior of cobimetinib, thereby informing its optimal use in clinical settings (Choo et al., 2013).
Use in Combination with Vemurafenib in Melanoma
The combination of cobimetinib with vemurafenib, a BRAF inhibitor, has been evaluated for its efficacy in treating melanoma. Studies like the coBRIM trial have shown that this combination significantly improves progression-free survival and overall survival in patients with advanced BRAF-mutated melanoma (Ascierto et al., 2016).
Inhibition of MEK1 in Neuroblastoma Cells
Singh et al. (2015) explored the effects of cobimetinib, specifically its ability to induce differentiation and apoptosis in neuroblastoma cells. This study provides insight into the potential use of cobimetinib in pediatric oncology, especially for treating refractory neuroblastoma (Singh, Ruan, Tippett, & Narendran, 2015).
Impact on Hepatocellular Carcinoma and Angiogenesis
A study by Tong et al. (2019) evaluated the efficacy of cobimetinib in sensitive and resistant hepatocellular carcinoma (HCC) cells. The findings support the clinical trials of cobimetinib for HCC treatment, emphasizing its therapeutic value in overcoming HCC resistance (Tong, Wang, Wu, Bao, Yin, & Chen, 2019).
Mecanismo De Acción
Target of Action
Cobimetinib (racemate) is an orally active, potent, and highly selective small molecule that inhibits mitogen-activated protein kinase kinase 1 (MAP2K1 or MEK1), and central components of the RAS/RAF/MEK/ERK signal transduction pathway . MEK proteins are upstream regulators of the extracellular signal-related kinase (ERK) pathway, which promotes cellular proliferation .
Mode of Action
Cobimetinib (racemate) is a reversible inhibitor of mitogen-activated protein kinase 1 (MAPK)/extracellular signal-regulated kinase 1 (MEK1) and MEK2 . It binds to and selectively inhibits MEK1 and MEK2, resulting in decreased ERK1/2 phosphorylation . Cobimetinib maintains its inhibitory effect even when MEK is already phosphorylated .
Biochemical Pathways
The primary biochemical pathway affected by Cobimetinib (racemate) is the MAPK/ERK pathway, also known as the Ras–Raf–MEK–ERK pathway . This pathway affects cell cycle, proliferation, differentiation, and secretion as a response to diverse stimuli (e.g., growth factors, cytokines, and proto-oncogene) . The inhibition of this pathway by Cobimetinib (racemate) can control the growth of MAPK-dependent tumors .
Pharmacokinetics
Cobimetinib (racemate) follows linear pharmacokinetics over a certain dose range . It reaches maximum plasma concentration at a median of 2.4 hours, and has a mean accumulation ratio at steady state of approximately 2.4 . The typical estimates of apparent clearance (CL/F), central volume of distribution (V2/F), and terminal half-life are 322 L/day, 511 L, and 2.2 days, respectively .
Result of Action
The molecular and cellular effects of Cobimetinib (racemate)'s action include the inhibition of cellular viability in several tumor cell lines, particularly those harboring a mutation in the RAS or RAF gene . Inhibition of ERK activity was considerably greater in the tumor than in the brain, in animal models .
Safety and Hazards
If inhaled, Cobimetinib should be removed to fresh air; if breathing is difficult, oxygen should be given; if breathing stops, artificial respiration should be given . After skin contact, it should be flushed with copious amounts of water . After eye contact, check for and remove contact lenses and flush with copious amounts of water . After swallowing, do NOT induce vomiting .
Análisis Bioquímico
Biochemical Properties
Cobimetinib (racemate) functions as a reversible inhibitor of MEK1 and MEK2, which are upstream regulators of the extracellular signal-regulated kinase (ERK) pathway . By inhibiting these kinases, Cobimetinib (racemate) effectively disrupts the MAPK/ERK signaling pathway, leading to reduced cellular proliferation and survival. Cobimetinib (racemate) interacts with several biomolecules, including MEK1, MEK2, and ERK, by binding to the ATP-binding site of MEK1/2, thereby preventing their activation and subsequent phosphorylation of ERK .
Cellular Effects
Cobimetinib (racemate) has significant effects on various cell types and cellular processes. It inhibits cell cycle progression, cell proliferation, cell survival, and cell migration by targeting the dysregulated MAPK pathway . In neuroblastoma cells, Cobimetinib (racemate) induces differentiation and apoptosis, demonstrating its potential as a therapeutic agent for pediatric oncology . Additionally, Cobimetinib (racemate) influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of MEK1/2 and ERK .
Molecular Mechanism
The molecular mechanism of Cobimetinib (racemate) involves its binding to the ATP-binding site of MEK1 and MEK2, thereby inhibiting their kinase activity . This inhibition prevents the phosphorylation and activation of ERK, a downstream effector in the MAPK/ERK pathway . By blocking this pathway, Cobimetinib (racemate) reduces cellular proliferation and induces apoptosis in cancer cells . The compound’s selectivity for MEK1/2 ensures minimal off-target effects, making it a highly effective therapeutic agent .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Cobimetinib (racemate) have been observed to change over time. The compound demonstrates stability and maintains its inhibitory activity over extended periods . Long-term studies have shown that Cobimetinib (racemate) can effectively inhibit tumor growth and induce apoptosis in cancer cells . Prolonged exposure to Cobimetinib (racemate) may lead to the development of resistance, necessitating combination therapies to maintain its efficacy .
Dosage Effects in Animal Models
The effects of Cobimetinib (racemate) vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth and induces apoptosis without causing significant toxicity . At higher doses, Cobimetinib (racemate) may cause adverse effects, including gastrointestinal disturbances and skin disorders . Threshold effects have been observed, with optimal therapeutic outcomes achieved at specific dosage levels .
Metabolic Pathways
Cobimetinib (racemate) is involved in several metabolic pathways, primarily through hepatic metabolism . It undergoes oxidation via the cytochrome P450 enzyme CYP3A4 and glucuronidation by UGT2B7 . These metabolic processes result in the formation of various metabolites, which are excreted through feces and urine . The compound’s metabolism can influence its efficacy and toxicity, highlighting the importance of understanding its metabolic pathways .
Transport and Distribution
Cobimetinib (racemate) is transported and distributed within cells and tissues through various mechanisms. It is highly protein-bound, with approximately 95% of the compound binding to plasma proteins . Cobimetinib (racemate) is distributed extensively throughout the body, with a volume of distribution of 806 liters . The compound’s transport and distribution are influenced by its interactions with transporters and binding proteins, affecting its localization and accumulation within tissues .
Subcellular Localization
The subcellular localization of Cobimetinib (racemate) plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with MEK1 and MEK2 . Cobimetinib (racemate) may also be found in other cellular compartments, such as the nucleus, depending on the cell type and experimental conditions . The compound’s localization is influenced by targeting signals and post-translational modifications, which direct it to specific compartments or organelles .
Propiedades
IUPAC Name |
[3,4-difluoro-2-(2-fluoro-4-iodoanilino)phenyl]-(3-hydroxy-3-piperidin-2-ylazetidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F3IN3O2/c22-14-6-5-13(19(18(14)24)27-16-7-4-12(25)9-15(16)23)20(29)28-10-21(30,11-28)17-3-1-2-8-26-17/h4-7,9,17,26-27,30H,1-3,8,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSMCAPRUBJMWDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2(CN(C2)C(=O)C3=C(C(=C(C=C3)F)F)NC4=C(C=C(C=C4)I)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F3IN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60679599 | |
| Record name | [3,4-Difluoro-2-(2-fluoro-4-iodoanilino)phenyl][3-hydroxy-3-(piperidin-2-yl)azetidin-1-yl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60679599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
531.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
934662-91-6 | |
| Record name | [3,4-Difluoro-2-(2-fluoro-4-iodoanilino)phenyl][3-hydroxy-3-(piperidin-2-yl)azetidin-1-yl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60679599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



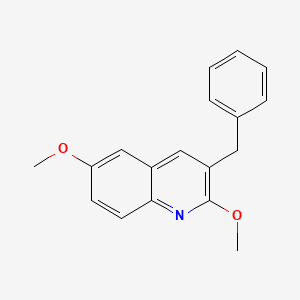
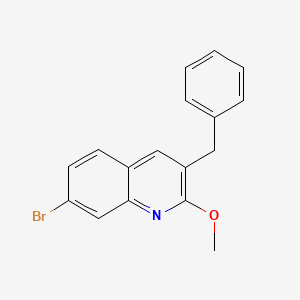
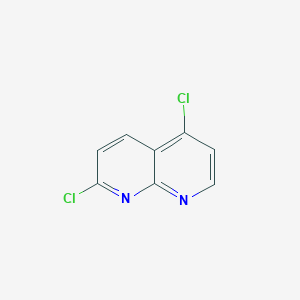
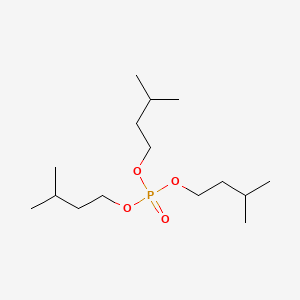
![[5a-S,10b-R]-2-(2,4,6-Trimethyl-phenyl)-2,5a,6,10b-tetrahydro-4H-5-oxa-2,3-diaza-10c-azonia-cyclopenta[c]fluorene chloride](/img/structure/B3030560.png)

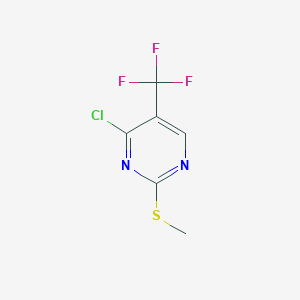

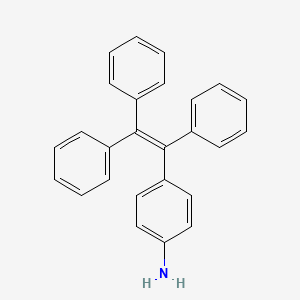
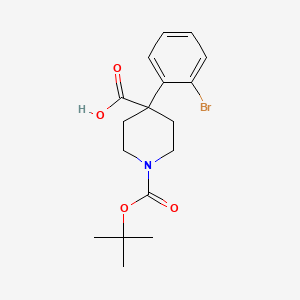
![4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxamide](/img/structure/B3030569.png)
![5-[4-(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid](/img/structure/B3030570.png)
